molecular formula C10H18O4 B1602142 1-Tert-butyl 3-methyl 2,2-dimethylmalonate CAS No. 85293-46-5

1-Tert-butyl 3-methyl 2,2-dimethylmalonate

Cat. No.: B1602142
CAS No.: 85293-46-5
M. Wt: 202.25 g/mol
InChI Key: ZXTMFWHKFMRXOI-UHFFFAOYSA-N
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Description

Contextual Significance of Malonate Esters as Versatile Synthetic Intermediates

Malonate esters, such as dimethyl malonate and diethyl malonate, are fundamental reagents in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com Their utility stems from the notable acidity of the methylene (B1212753) (CH₂) group positioned between the two ester functionalities, with a pKa value of approximately 12. This acidity allows for easy deprotonation by a suitable base, like sodium ethoxide, to form a stabilized carbanion or enolate. youtube.com

This nucleophilic enolate is a cornerstone of the "malonic ester synthesis," readily participating in Sₙ2 reactions with alkyl halides to introduce new alkyl groups. The process can be repeated to introduce a second alkyl group. Following alkylation, the ester groups can be hydrolyzed to form a malonic acid, which, upon heating, undergoes decarboxylation to yield a substituted carboxylic acid. youtube.comstackexchange.com This classic sequence provides a reliable method for converting alkyl halides into carboxylic acids with two additional carbon atoms. Beyond simple alkylation, the malonate enolate can engage in a variety of other transformations, including Michael additions and acylations, making it a versatile intermediate for constructing a wide array of molecular architectures.

Distinctive Attributes of Unsymmetrical Malonate Diesters in Molecular Construction

Unsymmetrical malonate diesters, which possess two different ester groups, offer a significant advantage over their symmetrical counterparts by enabling selective chemical manipulation. The differential reactivity of the ester moieties allows for one group to be cleaved or modified while the other remains intact, a strategy crucial for the synthesis of complex, multifunctional molecules. nih.gov

The compound tert-butyl methyl malonate serves as a prime example. sigmaaldrich.comchemicalbook.com The tert-butyl ester can be selectively removed under acidic conditions, while the methyl ester is more susceptible to saponification under basic conditions. This orthogonal reactivity provides chemists with precise control over which part of the molecule reacts, facilitating sequential transformations without the need for extensive protection-deprotection steps. Research has demonstrated the utility of these unsymmetrical systems in reactions like enantioselective phase-transfer catalytic alkylation and stereospecific palladium-catalyzed additions, where the distinct ester groups play a key role in the reaction's outcome and the subsequent derivatization of the product. chemicalbook.comacs.orgacs.org

Impact of Geminal 2,2-Dialkylation on Malonate Reactivity and Utility

The introduction of two alkyl groups at the C2 position of a malonate ester, known as geminal dialkylation, fundamentally alters the compound's chemical reactivity and synthetic purpose. The most critical consequence of 2,2-dialkylation, as seen in the structure of 1-tert-butyl 3-methyl 2,2-dimethylmalonate, is the removal of the acidic α-protons. stackexchange.com This structural change means the compound can no longer function as a nucleophile in the traditional malonic ester synthesis pathway, as it cannot be deprotonated at the C2 position.

Consequently, its utility shifts from being a building block for further alkylation to serving as a rigid scaffold containing a quaternary carbon center—a structural motif present in many complex natural products and bioactive molecules. The synthetic value of such a dialkylated malonate lies in the reactivity of its ester groups. For instance, the desymmetrization of prochiral dialkylated malonic esters through the selective reduction of one ester group can generate valuable chiral building blocks containing a quaternary stereocenter. nih.gov While the corresponding dialkylated malonic acids can be decarboxylated, the reaction is often more challenging compared to their mono-alkylated precursors. stackexchange.com

Overview of Research Trajectories for Complex Chemical Building Blocks

Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
CAS Number Not Available
Boiling Point Not Available
Density Not Available
Refractive Index Not Available

Physicochemical Properties of tert-Butyl methyl malonate (Parent Compound)

For context, the properties of the parent compound, which lacks the 2,2-dimethyl groups, are provided below. sigmaaldrich.comchemicalbook.comnih.govchemdad.com

PropertyValueSource
Molecular Formula C₈H₁₄O₄ sigmaaldrich.comchemicalbook.com
Molecular Weight 174.19 g/mol sigmaaldrich.comnih.gov
CAS Number 42726-73-8 sigmaaldrich.com
Boiling Point 80 °C at 11 mmHg sigmaaldrich.comchemicalbook.com
Density 1.03 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.415 sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMFWHKFMRXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574728
Record name tert-Butyl methyl dimethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85293-46-5
Record name tert-Butyl methyl dimethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 1 Tert Butyl 3 Methyl 2,2 Dimethylmalonate and Analogues

Alkylation and Functionalization Routes to Substituted Malonates

The introduction of the gem-dimethyl group onto the malonate backbone is a critical transformation. This is typically achieved through alkylation of a malonate precursor.

The formation of a quaternary carbon center at the α-position of a malonate ester is achieved through successive alkylation reactions. The malonic ester synthesis is a classic method that utilizes the acidity of the α-protons to generate a nucleophilic enolate, which can then react with an alkyl halide. libretexts.orglibretexts.orgpressbooks.pub

To synthesize 2,2-dimethylmalonate derivatives, a malonate diester, such as diethyl malonate, is first deprotonated with a suitable base (e.g., sodium ethoxide) to form an enolate. This enolate is then reacted with a methyl halide (e.g., methyl iodide) in an SN2 reaction to form the mono-methylated product. organicchemistrytutor.com This process can be repeated with a second equivalent of base and methyl halide to introduce the second methyl group, thus forming the gem-dimethyl structure. libretexts.orgpressbooks.pub The Thorpe-Ingold effect, or gem-dimethyl effect, can influence the reactivity and properties of these structures. researchgate.net

In the context of synthesizing 1-tert-butyl 3-methyl 2,2-dimethylmalonate, one could envision starting with tert-butyl methyl malonate and performing a sequential dimethylation. Alternatively, a pre-dimethylated precursor like dimethyl 2,2-dimethylmalonate could be synthesized and then subjected to selective transesterification as discussed previously. The synthesis of diisobutyl dimethyl malonate has been reported via a two-step substitution reaction, highlighting the applicability of alkylation in generating substituted malonates. google.com

Recent advances have also explored the use of organometallic reagents for direct gem-dimethylation. For example, dimethyltitanium dichloride has been shown to convert ketones into their corresponding geminal dimethyl derivatives under mild conditions, a strategy that could potentially be adapted for malonate systems. rsc.org

Table 3: Key Steps in Malonic Ester Synthesis for Dialkylation

Step Description Reagents Intermediate/Product
1. Enolate Formation Deprotonation of the α-carbon. Sodium ethoxide (NaOEt) Malonate enolate
2. First Alkylation SN2 reaction with an alkyl halide. Methyl iodide (CH₃I) Mono-methylated malonate
3. Second Enolate Formation Deprotonation of the remaining α-proton. Sodium ethoxide (NaOEt) Mono-methylated malonate enolate
4. Second Alkylation SN2 reaction with a second alkyl halide. Methyl iodide (CH₃I) Gem-dimethylated malonate

The introduction of halogen atoms into a malonate structure can provide a handle for further functionalization or be a key feature of the final target molecule. Halogenated malonates are important starting materials for the synthesis of various active pharmaceutical ingredients.

The chlorination of dimethyl malonate using sulfuryl chloride is a common method to produce dimethyl 2-chloromalonate. However, this reaction can often lead to the formation of the di-chlorinated impurity, dimethyl 2,2-dichloromalonate. Careful control of reaction parameters is necessary to maximize the yield of the desired mono-halogenated product. Research has been conducted to develop scalable processes that yield high-purity dimethyl 2-chloromalonate.

While the direct halogenation of this compound is not a primary route to its synthesis, the principles of halogenating malonate scaffolds are relevant for creating functionalized analogues. The presence of halogen atoms can significantly influence the electronic properties and reactivity of the molecule, which is a key consideration in fields like fragment-based drug discovery where halogen bonding is an important interaction. nih.govnih.gov

Table 4: Common Chlorinating Agents for Malonate Esters

Reagent Substrate Product Key Observations/Challenges Reference
Sulfuryl Chloride Dimethyl malonate Dimethyl 2-chloromalonate Formation of dimethyl 2,2-dichloromalonate as a major impurity.
Dichlorantin Dimethyl malonate Dimethyl 2-chloromalonate Provides around 80% purity.

Convergent and Divergent Synthetic Pathways

The construction of this compound can be approached through both convergent and divergent synthetic strategies. A convergent approach involves the initial synthesis of the core 2,2-dimethylmalonyl framework, followed by the sequential introduction of the methyl and tert-butyl ester groups. Conversely, a divergent pathway may commence with an unsymmetrical malonate precursor, such as tert-butyl methyl malonate, followed by the introduction of the two methyl groups at the α-position.

Condensation Reactions for Malonate Derivative Synthesis

Condensation reactions are fundamental to the synthesis of malonic esters and their derivatives. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as a malonic ester, in the presence of a basic catalyst. While typically used to form α,β-unsaturated systems, modifications of this reaction can be envisioned for the construction of substituted malonates.

A plausible convergent synthesis of this compound begins with the preparation of 2,2-dimethylmalonic acid. This can be achieved through various methods, including the oxidation of 2,2-dimethyl-1,3-propanediol. google.com Once 2,2-dimethylmalonic acid is obtained, a stepwise and selective esterification is required to introduce the methyl and tert-butyl groups.

The selective mono-esterification of a dicarboxylic acid is a non-trivial process. One approach involves the use of a protecting group strategy or the exploitation of different reactivities of the carboxylic acid groups under specific conditions. For instance, the mono-esterification of malonic acid has been achieved using boric acid as a catalyst, which is thought to proceed through a chelation mechanism. researchgate.net A similar strategy could potentially be adapted for 2,2-dimethylmalonic acid.

Following the formation of a mono-ester, for instance, 3-tert-butoxy-2,2-dimethyl-3-oxopropanoic acid, the remaining carboxylic acid can be esterified with methanol (B129727) using standard esterification methods, such as Fischer-Speier esterification or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). A recent study on the synthesis of chiral malonates demonstrated a two-step process where α-methyl Meldrum's acid was first transesterified with tert-butanol (B103910) to yield tert-butyl α-methylmalonic acid, which was then coupled with various alcohols. frontiersin.org This highlights a viable route for creating unsymmetrical malonates.

A divergent approach could start from tert-butyl methyl malonate. The synthesis of this unsymmetrical starting material can be achieved through several routes, including the partial hydrolysis of di-tert-butyl malonate or the mono-esterification of malonic acid with tert-butanol followed by esterification with methanol. The subsequent step would involve the dialkylation of the α-carbon with two methyl groups. This is typically achieved by treating the malonate with a base, such as sodium ethoxide, to form an enolate, followed by reaction with a methyl halide (e.g., methyl iodide). To introduce two methyl groups, this process would be repeated.

Reaction Step Reagents and Conditions Key Transformation Relevant Findings
Convergent: Step 1 2,2-dimethyl-1,3-propanediol, Oxidizing agent (e.g., KMnO4, H2O2/phosphotungstic acid)OxidationSynthesis of 2,2-dimethylmalonic acid from the corresponding diol. google.com
Convergent: Step 2a 2,2-dimethylmalonic acid, tert-Butanol, Acid catalyst (e.g., H2SO4, boric acid)Selective mono-esterificationBoric acid can catalyze the selective monoesterification of malonic acid. researchgate.net
Convergent: Step 2b 3-tert-butoxy-2,2-dimethyl-3-oxopropanoic acid, Methanol, Acid catalyst or coupling agent (e.g., DCC)EsterificationStandard esterification methods to form the dimethyl ester.
Divergent: Step 1 Malonic acid, tert-Butanol, Methanol, Stepwise esterificationSynthesis of unsymmetrical malonatePreparation of tert-butyl methyl malonate.
Divergent: Step 2 tert-Butyl methyl malonate, Base (e.g., NaOEt), Methyl iodideDialkylationStepwise introduction of two methyl groups at the α-carbon.

Coupling Reactions Involving Malonate Fragments

Coupling reactions offer an alternative and powerful strategy for the synthesis of substituted malonates. Palladium-catalyzed cross-coupling reactions, for example, have been employed for the arylation of malonates. While not directly applicable to the synthesis of 2,2-dimethylmalonate, these methods demonstrate the versatility of malonates as coupling partners.

A more relevant coupling approach for the synthesis of this compound could involve the coupling of a pre-functionalized malonate derivative. For instance, a mono-halogenated malonate could be a suitable precursor.

A potential synthetic route could start with the mono-methylation of tert-butyl methyl malonate to yield 1-tert-butyl 3-methyl 2-methylmalonate. Subsequent methylation under similar conditions would lead to the desired this compound. The challenge in this approach lies in controlling the mono- versus di-alkylation, which can often lead to a mixture of products. The use of specific bases and reaction conditions can influence the selectivity of this reaction. Research on the enantioselective phase-transfer catalytic α-alkylation of malonates has shown that high yields and selectivities can be achieved for the introduction of alkyl groups. frontiersin.org

Another hypothetical coupling strategy could involve the reaction of a metal enolate of a mono-substituted malonate with a suitable electrophile. For example, the lithium enolate of 1-tert-butyl 3-methyl 2-methylmalonate could be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with methyl iodide.

Starting Material Coupling Partner Catalyst/Conditions Product
tert-Butyl methyl malonateMethyl iodide (2 equiv.)Base (e.g., NaH, K2CO3) in a suitable solvent (e.g., DMF, THF)This compound
1-Tert-butyl 3-methyl 2-methylmalonateMethyl iodideBase (e.g., LDA, NaH) in a suitable solvent (e.g., THF)This compound

It is important to note that while these pathways are chemically plausible and based on established organic synthesis principles, the specific synthesis of this compound is not extensively reported in the literature. Therefore, the development of an efficient and selective synthesis would likely require experimental optimization of the proposed routes.

Elucidation of Reactivity Patterns and Mechanistic Investigations of 1 Tert Butyl 3 Methyl 2,2 Dimethylmalonate

Nucleophilic Reactivity at the Malonate α-Position

A foundational concept in the chemistry of malonic esters is the acidity of the α-protons, which allows for deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, participating in a variety of carbon-carbon bond-forming reactions. However, in the case of 1-tert-butyl 3-methyl 2,2-dimethylmalonate, the α-carbon is fully substituted with two methyl groups, rendering it a quaternary center. This structural feature fundamentally precludes the formation of an enolate at this position, as there are no α-protons to abstract. Consequently, the typical nucleophilic reactions associated with the α-position of malonates are not feasible for this compound.

Alkylation Reactions and Regioselectivity

Alkylation of malonic esters is a cornerstone of organic synthesis, proceeding through the formation of an enolate by a suitable base, followed by nucleophilic attack on an alkyl halide. phasetransfercatalysis.comgoogle.com This reaction requires at least one acidic proton on the α-carbon. Since this compound lacks any α-protons, it cannot be deprotonated to form the necessary enolate. Therefore, direct alkylation at the α-position is not a possible reaction pathway for this molecule. Any synthesis of more complex structures must involve the reactivity of the ester groups themselves, rather than the α-carbon.

Condensation Reactions (e.g., Knoevenagel, Mannich-type Additions)

The Knoevenagel condensation involves the reaction of an active hydrogen compound, such as a malonic ester, with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgorganicreactions.org The mechanism is initiated by the deprotonation of the active methylene (B1212753) group to form a nucleophilic enolate. wikipedia.org Similarly, Mannich-type additions require an enolizable starting material to act as the nucleophile.

Given that this compound possesses a quaternary α-carbon and has no active hydrogen atoms, it cannot participate as the nucleophilic component in Knoevenagel, Mannich-type, or related condensation reactions.

Michael Additions: Analysis of Ester Group Steric and Electronic Effects (tert-Butyl vs. Methyl)

The Michael addition is a conjugate addition of a nucleophile, often a malonate-derived enolate, to an α,β-unsaturated carbonyl compound. prepchem.com The capacity to act as a Michael donor is entirely dependent on the ability to form a carbanion at the α-position. As established, this compound cannot form this enolate due to the absence of α-protons.

Therefore, it is unable to function as a Michael donor. While the steric and electronic properties of the tert-butyl and methyl ester groups are significant in reactions involving the carbonyl centers, they have no bearing on the non-existent nucleophilic reactivity at the inert α-carbon.

Reactivity at the Ester Carbonyl Centers

The differential reactivity of the two ester groups is the most significant aspect of the chemistry of this compound. The methyl ester is susceptible to nucleophilic attack under standard conditions, whereas the tert-butyl ester is sterically hindered and exhibits different reactivity patterns, particularly its lability under acidic conditions. This allows for selective manipulation of one ester group in the presence of the other.

Differential Hydrolysis and Saponification Kinetics of Mixed Esters

The selective cleavage of one ester group in a mixed diester is a valuable synthetic strategy. The distinct properties of the methyl and tert-butyl groups in this compound allow for highly selective hydrolysis under specific conditions.

The methyl ester can be selectively saponified under basic conditions. The hydroxide (B78521) ion, a strong nucleophile, readily attacks the less sterically hindered methyl ester carbonyl. The use of milder bases like lithium hydroxide (LiOH) in a solvent such as 1,4-dioxane (B91453) at room temperature has been shown to be effective for cleaving methyl esters while leaving tert-butyl esters intact. chemicalforums.com

Conversely, the tert-butyl ester is resistant to base-catalyzed hydrolysis due to the significant steric hindrance provided by the bulky tert-butyl group, which prevents the approach of the nucleophile. However, this group is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the ester oxygen followed by the formation of a stable tert-butyl carbocation. youtube.com Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave tert-butyl esters, leaving the methyl ester untouched. frontiersin.org

Table 1: Conditions for Selective Hydrolysis
Target Ester for CleavageReagent/ConditionsOther Ester GroupMechanismReference
Methyl EsterLiOH or KOH in MeOH/H₂O, Room TempStableBase-catalyzed saponification (BAc2) chemicalforums.comfrontiersin.org
tert-Butyl EsterTrifluoroacetic Acid (TFA) in CH₂Cl₂StableAcid-catalyzed alkyl-oxygen cleavage (AAL1) via stable carbocation frontiersin.org

Transesterification Processes and Chemo-selectivity

Transesterification, the conversion of one ester into another by reaction with an alcohol, can also be performed chemoselectively on this compound. The selectivity is again governed by the steric differences between the two ester groups.

The less hindered methyl ester is more susceptible to nucleophilic attack by an incoming alcohol under either base- or acid-catalyzed conditions. For example, reaction with a primary or secondary alcohol in the presence of a catalyst would be expected to preferentially replace the methyl group over the tert-butyl group. Catalysts such as zincate complexes have been shown to be effective for transesterification at low temperatures. researchgate.net

Conversely, achieving transesterification at the tert-butyl position is more challenging under standard conditions. However, specific methods for the transesterification of tert-butyl esters have been developed. rsc.orgresearchgate.net These often require specific catalysts or conditions designed to overcome the steric hindrance or to activate the tert-butyl ester in a particular way. This differential reactivity allows for the selective conversion of the methyl ester to another ester while preserving the tert-butyl group, or vice-versa, depending on the chosen reagents and reaction conditions.

Table 2: Predicted Chemoselectivity in Transesterification
Reactive SiteTypical ConditionsRationaleReference
Methyl EsterCatalytic base (e.g., NaOMe) or acid with a primary/secondary alcoholLower steric hindrance allows for preferential nucleophilic attack at the methyl ester carbonyl. researchgate.net
tert-Butyl EsterSpecialized catalysts (e.g., certain Lewis acids) or forcing conditionsHigh steric hindrance necessitates specific activation methods to achieve reaction. rsc.orgresearchgate.net

Decarboxylation Pathways and Derivatives

There is no specific literature detailing the decarboxylation of this compound. In general, the thermal decarboxylation of malonic esters, such as the Krapcho reaction, typically requires a proton at the α-position, which is absent in the 2,2-dimethyl substituted structure. The hydrolysis of the ester groups to form the corresponding 2,2-dimethylmalonic acid, followed by high-temperature decarboxylation of the diacid, is a theoretical possibility. However, this pathway has not been experimentally verified for this specific mixed ester. The selective hydrolysis of the methyl versus the tert-butyl ester under different conditions would be a critical factor, but such selectivity studies on this substrate have not been reported.

Transformations Involving the 2,2-Dimethyl Moiety

Reactions Modifying Geminal Substituents

No research has been found describing the chemical modification of the geminal methyl groups of this compound. Such transformations are generally challenging due to the inert nature of methyl C-H bonds and have not been a focus of synthetic studies involving this compound.

Strategic Applications of 1 Tert Butyl 3 Methyl 2,2 Dimethylmalonate in Advanced Organic Synthesis

Role as a Precursor in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The malonate scaffold is a classic precursor for forming a wide variety of ring systems through condensation and cyclization reactions. The subject compound, with its specific substitutions, offers unique advantages in this arena.

β-Lactams are a cornerstone of antibiotic chemistry, and β-amino esters are versatile intermediates for synthesizing a range of pharmaceutically important compounds, including peptides and alkaloids. researchgate.netum.es The synthesis of these structures often involves the reaction of an imine with an enolate.

A diastereoselective coupling of malonates with N-(tert-butyl)sulfinyl imines provides a direct route to dimethyl 2-(1-aminoalkyl)malonates, which can be subsequently converted into β-amino esters and β-lactams with high optical purity. researchgate.net While this specific research utilized dimethyl malonate, the use of 1-tert-butyl 3-methyl 2,2-dimethylmalonate would offer the advantage of differential ester hydrolysis. The tert-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester remains intact, allowing for further specific modifications at that position. This orthogonal protection is highly valuable in multi-step syntheses. researchgate.net The gem-dimethyl substitution on the malonate backbone would directly lead to α,α-disubstituted β-amino esters, which are important chiral building blocks.

Table 1: Synthetic Utility in β-Lactam and β-Amino Ester Synthesis

Target Molecule Key Reaction Type Advantage of this compound
β-Amino Esters Mannich-type reaction Provides access to α,α-disubstituted products; allows for selective deprotection of the tert-butyl ester. researchgate.netresearchgate.net
β-Lactams Intramolecular cyclization The resulting α,α-disubstituted β-amino ester can be cyclized to form a C4-quaternary β-lactam. researchgate.netnih.gov

Pyrimidinediones and benzofurans are privileged scaffolds found in a multitude of biologically active compounds. nih.govresearchgate.net The Biginelli and related multi-component reactions are common methods for pyrimidine (B1678525) synthesis, often employing a 1,3-dicarbonyl compound. researchgate.net Benzofuran synthesis can also involve cyclization reactions where a malonate derivative can act as a key component. dtu.dk

In a notable example, dicarbonyl α-bromo-substituted compounds, such as 5-bromo-1,3-dimethylbarbituric acid (a pyrimidinedione derivative), react in a tandem sequence to produce complex spiro-heterocycles like tert-butyl (1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate. nih.gov The use of a malonate like this compound as the dicarbonyl component in similar reactions would directly incorporate the gem-dimethyl group into the final heterocyclic framework, a common motif in natural products.

Indolizines are nitrogen-containing heterocyclic compounds with applications in medicinal chemistry. Gold(I)-catalyzed methods have been developed for preparing ester-substituted indolizines from 2-propargyloxypyridines and 1,3-dicarbonyl compounds like dimethyl malonate. nih.gov These reactions allow for diversification at three different positions of the indolizine (B1195054) core. nih.gov Substituting dimethyl malonate with this compound in this synthesis would result in indolizines bearing a gem-dimethyl substituent adjacent to the ester groups, potentially influencing the compound's biological activity and physical properties. The differential nature of the tert-butyl and methyl esters would again provide opportunities for selective post-synthesis modification.

The bicyclo[3.3.1]nonane skeleton is a core structure in many complex natural products and is a challenging synthetic target. rsc.orgresearchgate.net A classic approach to this framework involves the synthesis of Meerwein's ester, which is derived from the condensation of dimethyl malonate and paraformaldehyde. thieme-connect.com This intermediate is then subjected to further transformations to build the bicyclic system. thieme-connect.com

Table 2: Application in Heterocycle Synthesis

Heterocyclic System Synthetic Method Role of Malonate Precursor
Pyrimidinediones Biginelli-type reaction Acts as the 1,3-dicarbonyl component, incorporating the gem-dimethyl group. researchgate.netnih.gov
Benzofurans Tandem Cyclization Provides the carbon backbone for the furan (B31954) ring fusion. nih.gov
Indolizines Au(I)-catalyzed Cycloaddition Serves as the 1,3-dicarbonyl nucleophile to build the heterocyclic core. nih.gov
Bicyclo[3.3.1]nonanes Condensation/Annulation Forms key precursors like Meerwein's ester analogues for constructing the bicyclic frame. rsc.orgthieme-connect.com

Building Block for Stereogenic Quaternary Carbon Centers

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.govnih.gov These motifs are common in biologically active molecules, and methods for their asymmetric synthesis are highly sought after. nih.gov this compound is inherently designed to address this challenge, as its α-carbon is already a quaternary center.

Research has demonstrated that the enantioselective phase-transfer catalytic alkylation of related α-methylmalonates can produce versatile chiral building blocks containing a quaternary carbon center in high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). researchgate.net In these systems, a malonate with a single α-substituent is alkylated to create the quaternary center. The target compound, this compound, already possesses this quaternary center. It can be synthesized from its precursor, 1-tert-butyl 3-methyl malonate, through a double alkylation. The value of the title compound lies in its use as a building block where the gem-dimethyl group is a desired structural feature, obviating the need for sequential alkylation steps and associated challenges with selectivity and yield. The selective hydrolysis of one of the ester groups can then unmask a carboxylic acid, allowing the chiral, quaternary-carbon-containing fragment to be incorporated into larger molecules. researchgate.net

Utilization in Retrosynthetic Planning for Natural Products and Bioactive Compounds

Retrosynthetic analysis is the process by which chemists deconstruct a complex target molecule into simpler, commercially available starting materials. dokumen.pub this compound is a powerful synthon in this context, especially for natural products containing a gem-dimethyl group adjacent to a carboxylic acid or ester functionality.

When planning the synthesis of such a natural product, a retrosynthetic disconnection can be made at the bond connecting the gem-dimethyl-containing fragment to the rest of the molecule, leading back to the title compound or a derivative thereof. This strategy simplifies the synthetic challenge by providing a readily available building block that contains several key features: a quaternary carbon, a gem-dimethyl group, and differentially protected carboxylates. This approach has been conceptually applied in the synthesis of various natural products where installing a quaternary center late in the synthesis would be difficult due to steric hindrance. nih.gov For example, in the synthesis of terpenes or steroids featuring a gem-dimethyl group, using this malonate as a starting material can streamline the entire process.

Intermediates in Spiroketal Synthesis

Spiroketals are structural motifs present in a wide array of biologically active natural products. researchgate.net Their synthesis presents a significant challenge, particularly the stereoselective construction of the spirocyclic center. benthamscience.com While direct alkylation of this compound is not feasible due to the absence of acidic α-hydrogens, its core structure serves as a valuable C3 building block.

The primary strategy for its incorporation involves the reduction of the ester groups to yield 2,2-dimethylpropane-1,3-diol. This diol is a common precursor in the formation of ketal and spiroketal systems. The gem-dimethyl group provides conformational rigidity and steric influence, which can be crucial in directing the stereochemical outcome of the spiroketalization step. For example, the diol can be reacted with a suitable diketone or a hydroxy ketone precursor to form the target spiroketal framework under acidic conditions. The stability conferred by the neopentyl-like core prevents unwanted side reactions.

Table 1: Hypothetical Pathway for Spiroketal Formation

Step Reagent(s) Intermediate Purpose
1 LiAlH₄ (or similar reducing agent) 2,2-dimethylpropane-1,3-diol Reduction of both ester groups to primary alcohols.

This approach leverages the malonate as a stable and readily available source for the 2,2-dimethylpropane-1,3-diol fragment, a key component in constructing the spiro-system's carbon skeleton.

Incorporation into Lignan (B3055560) Structures

Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropane units. nih.gov They exhibit a wide range of biological activities, including antiviral and cytotoxic properties, making them attractive targets for synthesis. researchgate.net Synthetic strategies often involve the coupling of C3 synthons.

While malonic ester synthesis is a classic method for forming C-C bonds, the 2,2-dimethyl substitution in the target malonate prevents its direct use as a nucleophile. wikipedia.org However, it can be strategically incorporated into lignan frameworks. For instance, selective hydrolysis of the less hindered methyl ester, followed by decarboxylation, would yield tert-butyl 3,3-dimethylpropanoate. This unit can then be used in coupling reactions.

Alternatively, the intact malonate can be used in reactions that functionalize the aromatic precursors of lignans. A palladium-catalyzed addition of malonates to allylic systems has been demonstrated as a viable strategy in the formal synthesis of the lignan enterolactone. researchgate.net The gem-dimethyl group on the malonate can serve to lock in a specific conformation or prevent epimerization at the α-carbon, a common problem in complex syntheses.

Table 2: Strategic Incorporation into Lignan Precursors

Strategy Description Key Advantage
Selective Hydrolysis/Decarboxylation Removal of the methyl ester and carboxyl group to generate a bulky propanoate derivative for subsequent coupling. Introduces a sterically demanding neopentyl group.
Metal-Catalyzed Allylic Alkylation Using the malonate as a nucleophile to attack an allylic precursor of a lignan side chain. The gem-dimethyl group prevents subsequent reactions or stereochemical scrambling at the alpha-position.

Strategies for Chiral Molecule Construction

The synthesis of molecules containing chiral quaternary carbon centers is a formidable challenge in organic chemistry. This compound is an achiral molecule, but its structural class—α,α-dialkylmalonates—is central to methods for constructing such chiral centers.

Recent research has established highly efficient methods for the asymmetric synthesis of chiral malonates through enantioselective phase-transfer catalysis. researchgate.net In this approach, a malonate with a single α-substituent (e.g., an α-methylmalonate) is alkylated using a chiral phase-transfer catalyst. This process generates a quaternary α-methyl-α-alkylmalonate with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). researchgate.net These chiral products are versatile building blocks for further synthesis. researchgate.net The differential reactivity of the two ester groups allows for selective hydrolysis and transformation into chiral malonic monoacids. researchgate.net

Table 3: Enantioselective Synthesis of Chiral α,α-Dialkylmalonates via Phase-Transfer Catalysis

Alkylating Agent Yield (%) Enantiomeric Excess (ee, %)
Benzyl bromide 99 95
4-Methylbenzyl bromide 99 95
3-Methoxybenzyl bromide 98 95
4-Chlorobenzyl bromide 98 96
Allyl bromide 95 92

Data derived from studies on analogous 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate systems. researchgate.net

This methodology provides a direct route to chiral building blocks that possess the core structure of the title compound, demonstrating the importance of this malonate class in the construction of complex, stereodefined molecules.

Development of Functionality-Rich Scaffolds for Materials Science Precursors

Malonate esters are emerging as valuable precursors for the synthesis of functional polymers and materials, particularly for biomedical scaffolds. nih.gov These scaffolds provide a three-dimensional matrix that supports cell growth and tissue regeneration. nih.govmdpi.com The properties of the scaffold, such as porosity, mechanical strength, and biodegradability, can be tuned by the choice of monomer. nih.govmdpi.com

Polymers incorporating malonate units in their backbone can be used to create highly porous and functional scaffolds. nih.gov For example, poly(but-2-ene-1,4-diyl malonate) has been used as a macroinitiator for the ring-opening polymerization of lactide and caprolactone. nih.gov The resulting polymers could be cross-linked, leading to materials with tunable characteristics and an increased ability to recover after repeated stress. nih.gov

Incorporating a gem-dimethylated malonate like this compound into a polymer backbone would offer distinct advantages:

Increased Stability: The quaternary carbon center enhances thermal and chemical stability.

Conformational Rigidity: The gem-dimethyl group restricts bond rotation, leading to more rigid polymer chains, which can affect the material's mechanical properties.

Differential Functionality: The tert-butyl and methyl esters provide two handles for post-polymerization modification with different reaction kinetics, allowing for the creation of functionality-rich surfaces.

These features make such malonates attractive building blocks for creating advanced scaffolds for tissue engineering or as precursors for other functional materials where durability and precise structural control are required. rsc.org

Stereochemical Control and Asymmetric Transformations Mediated by 1 Tert Butyl 3 Methyl 2,2 Dimethylmalonate Derivatives

Diastereoselective Synthesis Utilizing Malonate Structures

The generation of new stereocenters with a high degree of diastereoselectivity is a cornerstone of modern synthetic chemistry. While the 2,2-dimethyl substitution in the target malonate prevents the formation of a stereocenter at the alpha-position to the carbonyls, derivatives of this structure can be employed in reactions where diastereoselectivity is controlled by existing chiral elements within the reacting partners.

A key strategy involves the use of chiral auxiliaries attached to the malonate structure. For instance, imidazolidinone auxiliaries have been successfully employed in the stereoselective alkylation of α-substituted malonates to create chiral, non-racemic quaternary centers. nih.gov This approach relies on the chiral auxiliary to direct the approach of the electrophile to one face of the enolate, leading to a preponderance of one diastereomer. The observed diastereoselectivity can often be rationalized by a transition state model where the metal cation is chelated within the malonate, forming a rigid structure that dictates the stereochemical outcome. nih.gov

In a related context, the diastereoselective coupling of N-(tert-butyl)sulfinyl imines with dimethyl malonate has been shown to produce β-amino esters and β-lactams with high optical purity. This reaction proceeds through a diastereoselective Mannich-type addition, where the chiral sulfinyl group directs the nucleophilic attack of the malonate enolate.

The general principles of diastereoselective reactions highlight that the control arises from the steric and electronic interactions between an existing stereogenic center and the approaching reagent at a prochiral center. researchgate.net For high diastereoselectivity, the conformational flexibility of the molecule must be restricted to allow for distinct energy differences between the diastereomeric transition states. researchgate.net

Enantioselective Alkylation and Conjugate Addition Methodologies

Enantioselective transformations involving malonate derivatives are critical for the synthesis of optically active compounds. While the 2,2-dimethyl substitution prevents direct α-alkylation, related α-monosubstituted malonates are excellent substrates for creating quaternary stereocenters.

A notable advancement in this area is the enantioselective phase-transfer catalysis (PTC) for the α-alkylation of malonates bearing different ester groups, such as 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate. frontiersin.orgnih.gov Using a chiral phase-transfer catalyst, typically derived from cinchona alkaloids, high yields and excellent enantioselectivities have been achieved for the introduction of various alkyl groups. frontiersin.orgnih.gov The reaction demonstrates broad scope with allylic and benzylic halides. frontiersin.org The resulting α,α-dialkylmalonates are versatile building blocks, as the two different ester groups can be selectively hydrolyzed. frontiersin.org

Table 1: Enantioselective Phase-Transfer Catalytic Alkylation of a Malonate Derivative Reaction of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with various electrophiles in the presence of a chiral phase-transfer catalyst.

ElectrophileYield (%)Enantiomeric Excess (ee, %)
Allyl bromide9990
2-Methylallyl bromide9486
Cinnamyl bromide9690
Benzyl bromide9998
4-Fluorobenzyl bromide9991
3-Methoxybenzyl bromide9895
Data sourced from Hong et al., 2023. frontiersin.org

Enantioselective conjugate addition reactions of malonate nucleophiles to α,β-unsaturated systems represent another powerful method for asymmetric C-C bond formation. Organocatalysis has emerged as a key technology in this field. For instance, the Michael addition of dimethyl malonate to 2-cyclopenten-1-one (B42074) can be catalyzed by a heterobimetallic Shibasaki catalyst, affording the product in high yield and enantiomeric excess. nih.govresearchgate.net Similarly, dipeptide-derived multifunctional phosphonium (B103445) salts have been shown to catalyze the highly enantioselective Michael addition of malonates to a wide range of enones, including challenging substrates like aliphatic aldehyde-derived enones and 2-substituted malonates. organic-chemistry.org

Furthermore, the enantioselective conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones has been achieved using bifunctional tertiary amine–thiourea organocatalysts. nih.gov This reaction, often requiring high pressure to proceed efficiently, provides access to adducts with quaternary stereocenters bearing a trifluoromethyl group. nih.gov

Role in Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Malonate derivatives can be covalently attached to chiral auxiliaries to direct subsequent reactions.

A prime example is the use of imidazolidinone auxiliaries, as mentioned earlier, for the diastereoselective alkylation of α-substituted malonates. nih.gov In this context, the imidazolidinone acts as a chiral director, and its removal reveals a new chiral quaternary center. Evans oxazolidinones are another class of widely used chiral auxiliaries that can be acylated with malonic acid derivatives. The resulting system can then undergo diastereoselective reactions, such as alkylations or aldol (B89426) additions, where the oxazolidinone shields one face of the enolate. wikipedia.org

Pseudoephedrine can also serve as a chiral auxiliary. When reacted with a malonic acid mono-chloride, it forms an amide. The α-proton can be deprotonated to form an enolate, and subsequent reactions are directed by the chiral scaffold of the pseudoephedrine molecule. wikipedia.org The steric and electronic features of the auxiliary create a biased reaction environment, leading to high diastereoselectivity in the formation of new C-C bonds.

Catalytic Asymmetric Processes Involving Malonate Nucleophiles

The development of catalytic asymmetric reactions where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product is a major goal of modern synthesis. Malonate nucleophiles are frequently employed in such processes.

Phase-transfer catalysis (PTC) stands out as a powerful method for the enantioselective alkylation of malonic esters. frontiersin.orgnih.gov As detailed in section 5.2, chiral ammonium (B1175870) salts derived from cinchona alkaloids can effectively create a chiral environment around the malonate enolate, leading to high enantioselectivity in the alkylation step. frontiersin.org

Heterobimetallic catalysts, such as the Ga-Na-BINOL complex developed by Shibasaki and coworkers, have proven effective for the asymmetric Michael addition of dimethyl malonate to cyclic enones. nih.govresearchgate.net These catalysts function by acting as both a Lewis acid to activate the electrophile and a Brønsted base to generate the nucleophile, all within a chiral ligand framework. nih.gov

Isothiourea-based organocatalysts have been successfully applied to the enantioselective Michael addition of malonates to α,β-unsaturated aryl esters. nih.gov This type of catalysis often involves the in-situ formation of a chiral acyl ammonium intermediate, which then undergoes a stereoselective conjugate addition.

Table 2: Examples of Catalytic Asymmetric Reactions with Malonate Nucleophiles

Reaction TypeCatalyst TypeMalonate SubstrateElectrophileYield (%)ee (%)
Phase-Transfer AlkylationChiral Ammonium Salt1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonateBenzyl bromide9998
Michael AdditionHeterobimetallic (Ga-Na-BINOL)Dimethyl malonate2-Cyclopenten-1-one9099
Michael AdditionIsothioureaDimethyl malonateβ-Trifluoromethyl α,β-unsaturated p-nitrophenyl ester66>99
Data compiled from multiple sources. frontiersin.orgnih.govnih.gov

Stereochemical Outcomes in Ring-Forming Reactions

Malonate derivatives are versatile precursors for the synthesis of cyclic compounds, particularly heterocycles. The stereochemical course of these cyclization reactions is of paramount importance. Malonates can be used in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles like barbituric acids and related structures. nih.gov When the malonate or the dinucleophile contains stereocenters, the cyclization can proceed with diastereoselectivity.

More complex cascade reactions can also be initiated by the addition of a malonate nucleophile. An intermolecular cascade cyclization of conjugated dieneimines with α-halomalonates has been developed to synthesize functionalized cyclopentenes with two adjacent stereocenters, including a quaternary carbon. acs.org This reaction proceeds with high yields and excellent diastereoselectivities. The proposed mechanism involves a sequence of Michael addition, cyclopropanation, and subsequent rearrangements and intramolecular cyclization. acs.org

In another example, the Michael adducts from the enantioselective addition of dimethyl malonate to cinnamaldehydes have been used in a diastereoselective Pictet-Spengler cyclization-lactamization cascade to synthesize indoloquinolizidines. rsc.org The stereochemistry established in the initial Michael addition dictates the stereochemical outcome of the subsequent cyclization steps.

Emerging Research Directions and Future Prospects for 1 Tert Butyl 3 Methyl 2,2 Dimethylmalonate Chemistry

Computational Chemistry and Theoretical Studies of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. For complex molecules like 1-tert-butyl 3-methyl 2,2-dimethylmalonate, theoretical studies are crucial for elucidating the factors that govern reactivity and selectivity, which are challenging to probe through experimentation alone.

Future research will likely focus on using DFT calculations to model transition states in various reactions involving this malonate. For instance, in catalyzed asymmetric additions, computational models can help explain the observed enantioselectivity by analyzing the interactions between the substrate, the catalyst, and the attacking nucleophile. nih.gov Studies on similar systems have used DFT to show how an ion-pair organosuperbase catalyst assembly, stabilized by hydrogen bonding, can guide the selective outcome of a reaction. researchgate.netacs.org This predictive power allows for the rational design of catalysts and reaction conditions to favor a desired stereoisomer.

Furthermore, theoretical models can predict the regioselectivity of reactions, such as selective hydrolysis or amination of one of the two different ester groups. By calculating the energy barriers for nucleophilic attack at the methyl ester versus the tert-butyl ester carbonyl group, researchers can anticipate which group will react preferentially under specific conditions (e.g., acidic vs. basic hydrolysis). frontiersin.org Such computational insights accelerate the development of efficient and selective synthetic protocols, saving significant time and resources compared to purely empirical approaches.

Green Chemistry Approaches in Malonate Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For malonates, this involves developing processes that minimize waste, use less hazardous substances, and are more energy-efficient.

One key area of research is the use of environmentally benign solvents and catalysts. Traditional malonic ester syntheses often rely on volatile organic solvents. Future approaches will likely explore reactions in greener alternatives like water, ionic liquids, or cyclopentyl methyl ether (CPME), which is considered an environmentally friendly substitute for ethers like THF or MTBE. researchgate.netsigmaaldrich.com Moreover, the development of biocatalytic or enzymatic methods for the synthesis and transformation of malonates represents a significant green approach. Enzymes can offer high selectivity under mild aqueous conditions, reducing the need for protecting groups and harsh reagents. researchgate.net

Another important aspect is improving the atom economy and reducing the Process Mass Intensity (PMI) of reactions. rsc.orgrsc.org Research into direct functionalization methods, such as direct fluorination using elemental fluorine with a catalyst, offers a much higher atom economy compared to traditional multi-step sequences. rsc.orgrsc.org Optimizing such processes on a larger scale demonstrates a commitment to developing environmentally and economically viable chemical syntheses. rsc.org

Green Chemistry MetricTraditional Method (e.g., Halex)Emerging Method (e.g., SDF)
Atom Economy (AE) ~39%~90%
Process Mass Intensity (PMI) High<10 (a benchmark for efficiency)
Key Advantage Established processOne-step, higher yield, less waste
Data derived from studies on the synthesis of fluoromalonates, illustrating the potential of green chemistry principles. rsc.org

Development of Novel Catalytic Systems for Selective Transformations

The differential reactivity of the methyl and tert-butyl ester groups in this compound makes it an ideal substrate for the development of highly selective catalysts. The goal is to achieve transformations that target one ester group while leaving the other intact, a significant challenge in synthesis.

Organocatalysis has emerged as a powerful tool for such selective reactions. Chiral bifunctional catalysts, such as those derived from Cinchona alkaloids (thioureas or squaramides), have been successfully used in the asymmetric addition of malonates to various electrophiles. nih.gov These catalysts can create a well-defined chiral environment that directs the nucleophilic attack to one face of the prochiral substrate, leading to products with high enantiomeric excess. nih.govacs.org Future work will focus on tailoring catalyst structures to enhance selectivity for asymmetrically substituted malonates.

Metal-based catalysts also play a crucial role. For example, palladium-catalyzed allylic alkylation is a well-established method, and research continues to explore new ligand systems that can control the regio- and stereoselectivity of the reaction. chemdad.com Similarly, iridium catalysts have shown high efficiency in the asymmetric hydrogenation of related alkylidene malonates, achieving excellent enantioselectivities and high turnover numbers. acs.org The development of catalysts that can differentiate between the two ester groups for reactions like partial reduction or transesterification remains a significant and valuable research direction.

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing complexity of modern chemistry and the demand for rapid discovery of new molecules and reactions have spurred the adoption of automated synthesis and high-throughput experimentation (HTE). youtube.com Malonate derivatives like this compound are well-suited for these platforms due to their versatility as building blocks.

HTE utilizes multi-well plates to run a large number of reactions in parallel on a small scale, allowing for the rapid screening of catalysts, solvents, and other reaction parameters. youtube.comnih.govacs.org This is particularly useful for optimizing challenging selective transformations. For instance, an array of different catalysts and bases could be rapidly tested for the selective hydrolysis or amidation of the methyl ester of this compound, quickly identifying the optimal conditions. acs.org

Furthermore, this malonate can be a key component in the automated synthesis of compound libraries for drug discovery or materials science. youtube.com By coupling automated synthesis with HTE, large collections of diverse molecules can be generated from this single building block. The resulting large, high-quality datasets are also ideal for training machine learning algorithms, which can then predict the outcomes of new reactions or propose novel molecular structures, creating a "self-driving lab" for chemical discovery. youtube.comchemrxiv.org

HTE ApplicationDescriptionBenefit for Malonate Chemistry
Reaction Optimization Parallel screening of catalysts, reagents, and conditions. youtube.comRapidly identifies optimal conditions for selective transformations.
Methodology Discovery Randomly combining reagents to find new reactions. youtube.comUncovers novel reactivity of the malonate building block.
Library Synthesis Rapidly synthesizing a large collection of derivatives. youtube.comCreates diverse molecular libraries for biological or material screening.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Tert-butyl 3-methyl 2,2-dimethylmalonate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via esterification or transesterification of dimethylmalonate derivatives. For example, tert-butyl methyl malonate intermediates are often prepared using triethylamine and tosyl azide under controlled conditions to introduce diazo groups (e.g., tert-butyl-3-methyl-2-diazomalonate synthesis) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. ethers), and reaction time to minimize side products like undesired acylated byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. The tert-butyl group typically appears as a singlet at δ 1.54 ppm (9H) in 1^1H NMR, while the methyl ester resonates at δ 3.85 ppm (3H). 13^{13}C NMR distinguishes carbonyl carbons (165–175 ppm) and quaternary carbons from the dimethylmalonate backbone . Mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy verifies ester C=O stretches (~1740 cm1^{-1}).

Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer: The bulky tert-butyl group reduces reactivity at the adjacent carbonyl by sterically shielding it, favoring reactions at the less hindered methyl ester. This is observed in selective hydrolysis or aminolysis studies, where the tert-butyl ester remains intact under mild conditions .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP be applied to predict electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G+(d,p) level can model frontier molecular orbitals, ionization potentials, and electron affinities. For malonate derivatives, these methods predict electrophilicity indices and charge distribution, aiding in understanding reactivity patterns (e.g., nucleophilic attack sites) . Gaussian 09 and GaussView are standard tools for visualization and parameter extraction.

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

  • Methodological Answer: Discrepancies often arise from solvent effects or catalyst selection. Systematic screening using Design of Experiments (DoE) can identify critical variables (e.g., Pd catalyst loading, ligand type). For example, Pd(OAc)2_2 with Xantphos may improve yields in Suzuki-Miyaura couplings compared to PdCl2_2(PPh3_3)2_2 due to enhanced stability .

Q. How does the electronic environment of this compound affect its role as a ligand in coordination chemistry?

  • Methodological Answer: The electron-withdrawing ester groups reduce electron density at the malonate oxygen atoms, weakening metal-ligand binding. Comparative studies with unsubstituted malonates (e.g., dimethyl malonate) show lower stability constants for transition metal complexes (e.g., Cu2+^{2+}, Fe3+^{3+}), as quantified by potentiometric titrations .

Data Interpretation & Experimental Design

Q. What analytical protocols are recommended for quantifying trace impurities in this compound?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (210–220 nm) using a C18 column and acetonitrile/water gradient elution resolves impurities like residual dimethylmalonate or tert-butanol. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile byproducts (e.g., methyl chloride) .

Q. How can isotopic labeling (e.g., 13^{13}C) elucidate mechanistic pathways in esterification reactions of this compound?

  • Methodological Answer: 13^{13}C-labeled tert-butyl groups or methyl esters can track acyl transfer mechanisms via 13^{13}C NMR. For instance, labeling the carbonyl carbon (δ ~170 ppm) reveals whether transesterification occurs via a tetrahedral intermediate or direct nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.